N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride
Description
N-(3-Aminopropyl)-N-methylcyclohexanaminedihydrochloride is a dihydrochloride salt featuring a cyclohexane backbone substituted with a methyl group and a 3-aminopropyl chain. The compound’s structure includes two amine groups (primary and secondary) protonated as hydrochloride salts, enhancing its solubility in polar solvents.
Properties
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(9-5-8-11)10-6-3-2-4-7-10;;/h10H,2-9,11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFJBWRBDMFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride typically involves the reaction of N-methylcyclohexanamine with 3-chloropropylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride has been investigated for its potential role as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development, particularly in treating neurological disorders due to its ability to cross the blood-brain barrier. Research indicates that compounds with similar structures exhibit neuroprotective effects, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study: Neuroprotective Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclohexylamines possess significant neuroprotective properties. The study highlighted the compound's ability to inhibit neuronal apoptosis, thus presenting a promising avenue for further research into its use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Polymer Science
Synthesis of Functional Polymers
The compound serves as a versatile building block in the synthesis of functional polymers. Its amine groups can facilitate polymerization reactions, leading to the creation of novel materials with tailored properties. For instance, it can be copolymerized with methacrylic acid to produce polyampholytes that exhibit pH-responsive behavior, making them suitable for drug delivery systems .
| Polymer Type | Monomers Used | Properties |
|---|---|---|
| Polyampholytes | This compound + Methacrylic Acid | pH-responsive, biocompatible |
| Thermosensitive Gels | This compound + N-isopropylacrylamide | Temperature-sensitive swelling |
Materials Engineering
Development of Coatings and Adhesives
In materials engineering, this compound is utilized in the formulation of advanced coatings and adhesives. Its amine functionality enhances adhesion properties and chemical resistance, making it ideal for applications in protective coatings for metals and polymers.
Case Study: Adhesive Formulations
Research has shown that incorporating this compound into adhesive formulations significantly improves bond strength and durability under varying environmental conditions. A study conducted by the Journal of Applied Polymer Science reported enhanced performance metrics when this compound was used as a curing agent in epoxy resins .
Environmental Applications
Water Treatment Processes
The compound has potential applications in water treatment processes due to its ability to interact with anionic contaminants. It can be used to develop adsorbents that capture heavy metals and other pollutants from wastewater, contributing to environmental remediation efforts.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pathways involved in these processes are crucial for understanding the compound’s effects in biological systems.
Comparison with Similar Compounds
Structural and Functional Analysis
- Cyclohexane Derivatives: The target compound shares a cyclohexane backbone with trans-1,4-diaminocyclohexane , which exhibits high Ag(I) sorption due to its rigid, planar structure. However, the target’s methyl and aminopropyl substituents may reduce metal-binding efficiency compared to the unsubstituted diamine.
- Chlorinated Analogs : Compounds like N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride leverage Cl for nucleophilic substitution reactions, whereas the target’s amine groups favor coordination chemistry or hydrogen bonding.
- Aromatic vs. Aliphatic Amines: N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride incorporates an aromatic ring, enhancing UV activity and π-π interactions, unlike the aliphatic cyclohexane in the target.
Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound increases water solubility compared to non-ionic analogs (e.g., trans-1,4-diaminocyclohexane).
- Hydrophobicity: The cyclohexane group in the target compound may confer moderate hydrophobicity (logP ~1–2), intermediate between N-(3-Aminopropyl)methacrylamide Hydrochloride (logP ~0.5) and N-(3-Chloropropyl)-N,N-dibutylamine hydrochloride (logP ~4.32) .
Biological Activity
N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride is a compound of significant interest in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its amine functional groups and cyclohexane ring, which contribute to its reactivity and interaction with biological systems. The compound's molecular formula is C_{12}H_{22}Cl_2N_2, indicating the presence of two hydrochloride groups that enhance its solubility in aqueous environments.
The biological activity of this compound primarily involves its interactions with various biomolecules. It acts as a ligand for specific receptors and enzymes, influencing their activity through:
- Hydrogen bonding : Facilitating interactions with polar amino acids in proteins.
- Electrostatic interactions : Affecting charged residues in active sites.
- Hydrophobic effects : Enhancing binding affinity through non-polar interactions.
These interactions can lead to alterations in cellular signaling pathways, impacting processes such as cell proliferation, apoptosis, and inflammation.
Antimicrobial Effects
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related amines have shown effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit essential metabolic pathways .
Cytotoxicity
Cytotoxicity studies have evaluated the effects of this compound on different cell lines. In vitro assays demonstrated that at certain concentrations, it induces apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induces apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| NIH 3T3 (fibroblast) | >50 | No significant effect |
Case Studies
- Antinociceptive Activity : A study explored the pain-relieving effects of structurally similar compounds, revealing that they act as μ-opioid receptor agonists. This suggests potential applications for this compound in pain management .
- Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to the modulation of antioxidant enzyme activities, highlighting the compound's potential in neurodegenerative disease therapy .
Toxicological Profile
Toxicological assessments indicate that while this compound exhibits beneficial biological activities, it also presents risks at higher doses. Animal studies have reported adverse effects such as:
Q & A
What synthetic methodologies are recommended for preparing N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride, and how do reaction conditions influence yield?
The synthesis of amine-functionalized compounds like N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride typically involves nucleophilic substitution or microwave-assisted polymer modification. For example, microwave-assisted reactions using VBC/DVB copolymers modified with amines (e.g., trans-1,4-diaminocyclohexane) achieved 69–88% modification yields by optimizing microwave power, solvent polarity, and amine-to-polymer molar ratios . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity and solubility of intermediates .
- Stoichiometry : Excess amine (1.5–2.0 molar equivalents) ensures complete functionalization of chloromethyl groups on polymer backbones .
- Temperature : Controlled heating (60–80°C) prevents side reactions like Hoffmann elimination .
How can researchers validate the structural integrity of N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride in complex matrices?
Advanced characterization techniques are essential:
- Elemental Analysis : Quantify nitrogen and chlorine content to confirm functional group incorporation (e.g., 5.30 mmol/g Cl in modified polymers) .
- FTIR/NMR Spectroscopy : Detect characteristic peaks for amine groups (N–H stretch at 3300–3500 cm⁻¹ in FTIR; δ 1.5–2.5 ppm for cyclohexyl protons in ¹H NMR) .
- X-ray Photoelectron Spectroscopy (XPS) : Resolve binding energies for N 1s (399–401 eV) to distinguish primary, secondary, and tertiary amines .
How should experimental designs be optimized to assess metal ion sorption capabilities of this compound?
Key considerations for sorption studies:
- Solution Conditions : Adjust pH (2–6 for Ag⁺ sorption) to avoid precipitation and maximize amine protonation .
- Kinetic Models : Fit data to pseudo-first-order (for surface-controlled mechanisms) or pseudo-second-order (for chemisorption) models. For Ag⁺, pseudo-first-order kinetics showed R² > 0.98 .
- Selectivity Testing : Compete target ions (e.g., Ag⁺) against Cu²⁺, Pb²⁺, and Zn²⁺ in real chloride leaching solutions. Trans-1,4-diaminocyclohexane derivatives exhibited 4× higher selectivity for Ag⁺ over Cu²⁺ .
What methodological challenges arise when incorporating this compound into biodegradable hydrogels for biomedical applications?
Critical factors include:
- Hydrolytic Stability : Ensure the compound’s primary amine group remains intact during crosslinking. N-(3-Aminopropyl)methacrylamide hydrochloride retained >98% stability in aqueous buffers (pH 7.4, 37°C) for 14 days .
- Crosslinking Density : Optimize molar ratios of amine-reactive monomers (e.g., 10–20 mol% APMA) to balance mechanical strength and degradation rates .
- In Vitro Testing : Use reducing agents (e.g., dithiothreitol) to simulate intracellular glutathione-triggered hydrogel degradation .
How can researchers resolve contradictions in reported sorption capacities of amine-functionalized sorbents?
Discrepancies often stem from:
- Material Heterogeneity : Variations in polymer crosslinking (2 wt.% DVB in ) affect porosity and accessible amine sites .
- Experimental Variables : Ionic strength (0.1–1.0 M NaCl) and competing ions (e.g., Cl⁻) alter metal-amine complex stability .
- Characterization Limits : Surface-sensitive techniques (XPS) may overestimate active sites compared to bulk elemental analysis . Standardize protocols using reference materials (e.g., NIST-traceable AgNO₃) for cross-study comparisons.
What storage and handling protocols are recommended for this compound to maintain stability?
- Moisture Sensitivity : Store in sealed containers with desiccants (e.g., silica gel) at −20°C to prevent hydrolysis of amine groups .
- Light Protection : Use amber glass vials to avoid photodegradation of cyclohexyl and alkylamine moieties .
- Solubility Considerations : Prepare stock solutions in dry dimethylformamide (DMF) or acetonitrile to minimize water-induced decomposition .
What advanced computational tools can predict the binding affinity of this compound for target biomolecules?
- Molecular Dynamics (MD) Simulations : Model interactions between the compound’s amine groups and biomolecular targets (e.g., IL-6 or MMP3) using force fields like AMBER or CHARMM .
- Density Functional Theory (DFT) : Calculate charge distribution on the cyclohexyl and aminopropyl groups to identify nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to predict binding poses with proteins (e.g., kinesin inhibitors in ) .
How can researchers mitigate interference from by-products during synthesis?
- Purification Strategies : Employ flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt .
- By-Product Monitoring : Use HPLC-MS to detect impurities like unreacted N-methylcyclohexanamine (retention time ~8.2 min, m/z 142) .
- Reaction Quenching : Add excess HCl (1 M) to precipitate the product and terminate side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
